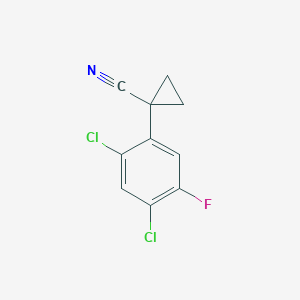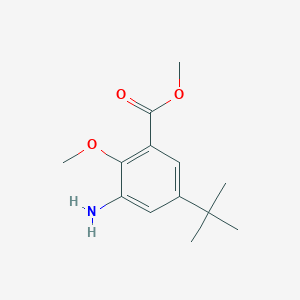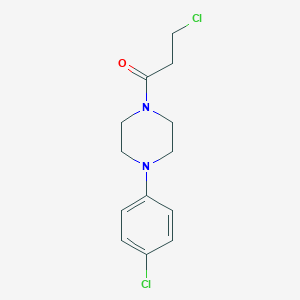
1-(2,4-dichloro-5-fluorophenyl)cyclopropane-1-carbonitrile
描述
1-(2,4-dichloro-5-fluorophenyl)cyclopropane-1-carbonitrile is an organic compound characterized by the presence of a cyclopropane ring attached to a phenyl group substituted with chlorine and fluorine atoms
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-dichloro-5-fluorophenyl)cyclopropane-1-carbonitrile typically involves the reaction of 2,4-dichloro-5-fluoroacetophenone with a suitable cyclopropanation reagent. One common method is the use of diazomethane or a similar diazo compound in the presence of a catalyst such as rhodium or copper. The reaction is carried out under controlled conditions to ensure the formation of the cyclopropane ring.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of more efficient and scalable methods. For example, the use of flow chemistry techniques can enhance the reaction efficiency and yield. Additionally, the use of alternative cyclopropanation reagents and catalysts that are more cost-effective and environmentally friendly is also explored.
化学反应分析
Types of Reactions: 1-(2,4-dichloro-5-fluorophenyl)cyclopropane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be used for reduction.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学研究应用
1-(2,4-dichloro-5-fluorophenyl)cyclopropane-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the development of agrochemicals, such as herbicides and insecticides.
作用机制
The mechanism of action of 1-(2,4-dichloro-5-fluorophenyl)cyclopropane-1-carbonitrile depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity may involve the disruption of bacterial cell membranes or inhibition of essential enzymes.
相似化合物的比较
2,4-Dichloro-5-fluoroacetophenone: A precursor in the synthesis of 1-(2,4-dichloro-5-fluorophenyl)cyclopropane-1-carbonitrile.
2,4-Dichloro-5-fluorobenzonitrile: Another compound with similar structural features but different chemical properties.
Uniqueness: this compound is unique due to the presence of the cyclopropane ring, which imparts distinct chemical reactivity and stability
属性
分子式 |
C10H6Cl2FN |
|---|---|
分子量 |
230.06 g/mol |
IUPAC 名称 |
1-(2,4-dichloro-5-fluorophenyl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C10H6Cl2FN/c11-7-4-8(12)9(13)3-6(7)10(5-14)1-2-10/h3-4H,1-2H2 |
InChI 键 |
LCZGCHLFPMRUQR-UHFFFAOYSA-N |
规范 SMILES |
C1CC1(C#N)C2=CC(=C(C=C2Cl)Cl)F |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Decyl 7-[carbamoyl(4-hydroxynonyl)amino]heptanoate](/img/structure/B8514936.png)


![2-Bromoimidazo[5,1-b]thiazole-7-carbaldehyde](/img/structure/B8514961.png)


![1h-Pyrazolo[3,4-b]pyridine-5-carboxylic acid,4-(3-chlorophenyl)-1-ethyl-4,7-dihydro-6-methyl-,ethyl ester](/img/structure/B8514977.png)

![tert-butyl 4-[hydroxy-(3-methylimidazol-4-yl)methyl]piperidine-1-carboxylate](/img/structure/B8514985.png)





